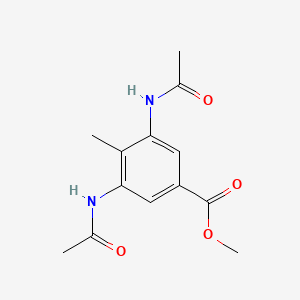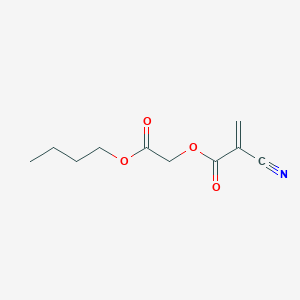
2-Propenoic acid, 2-cyano-, 2-butoxy-2-oxoethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-cyano-, 2-butoxy-2-oxoethyl ester is a chemical compound known for its unique properties and applications in various fields. It is a derivative of 2-propenoic acid, also known as acrylic acid, and is characterized by the presence of a cyano group and a butoxy group. This compound is used in various industrial and scientific applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-cyano-, 2-butoxy-2-oxoethyl ester typically involves the esterification of 2-propenoic acid with 2-butoxy-2-oxoethanol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-cyano-, 2-butoxy-2-oxoethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the ester.
Reduction: Amino derivatives of the ester.
Substitution: Substituted esters with various functional groups.
Scientific Research Applications
2-Propenoic acid, 2-cyano-, 2-butoxy-2-oxoethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce various polymers and copolymers.
Biology: Employed in the synthesis of bioactive compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of drug delivery systems and as a precursor in the synthesis of pharmaceuticals.
Industry: Applied in the production of adhesives, coatings, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-cyano-, 2-butoxy-2-oxoethyl ester involves its reactivity with various nucleophiles and electrophiles. The cyano group and ester group are key functional groups that participate in these reactions. The compound can form covalent bonds with target molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, ethyl ester:
2-Propenoic acid, 2-cyano-, ethyl ester:
Butyl cyanoacrylate: A butyl ester of 2-cyano-2-propenoic acid, used in medical and industrial adhesives.
Uniqueness
2-Propenoic acid, 2-cyano-, 2-butoxy-2-oxoethyl ester is unique due to the presence of both a cyano group and a butoxy group, which confer distinct reactivity and properties. This makes it particularly useful in applications requiring strong adhesion and chemical resistance.
Properties
CAS No. |
61434-08-0 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2-butoxy-2-oxoethyl) 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H13NO4/c1-3-4-5-14-9(12)7-15-10(13)8(2)6-11/h2-5,7H2,1H3 |
InChI Key |
ZHAIDDWSGHNLBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC(=O)C(=C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


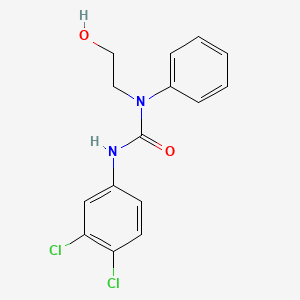
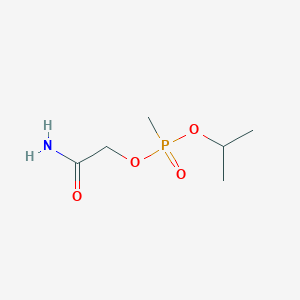
![3,4,5-Trimethyl-4,5,6,7,8,9-hexahydronaphtho[2,3-b]furan-4,9-diol](/img/structure/B14583697.png)


phenyl-lambda~6~-sulfanylidene}carbamate](/img/structure/B14583716.png)

![N-[(2-Bromoethoxy)carbonyl]-L-isoleucine](/img/structure/B14583726.png)

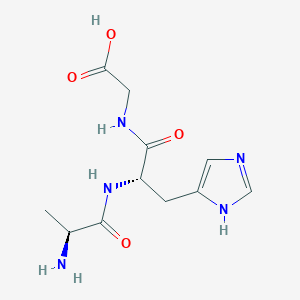
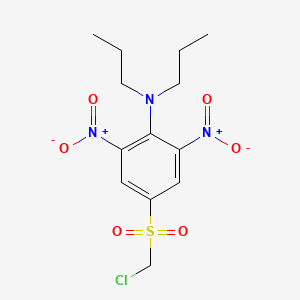
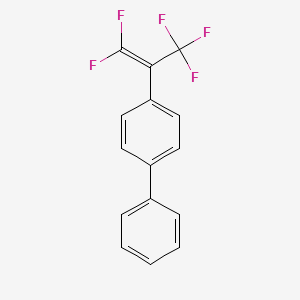
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
